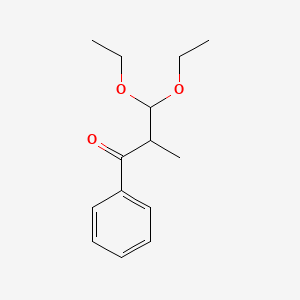
3,3-Diethoxy-2-methyl-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethoxy-2-methyl-1-phenylpropan-1-one: is an organic compound with the molecular formula C13H18O3. It is a colorless liquid that is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Diethoxy-2-methyl-1-phenylpropan-1-one can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3,3-Diethoxy-2-methyl-1-phenylpropan-1-one involves its interaction with various molecular targets. It can act as a precursor in synthetic pathways, participating in reactions that form more complex molecules. The specific pathways and targets depend on the context of its use in chemical reactions .
Comparison with Similar Compounds
Phenylacetone: Similar in structure but lacks the diethoxy groups.
Propiophenone: Similar in structure but lacks the methyl and diethoxy groups.
Uniqueness:
Properties
CAS No. |
80587-91-3 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3,3-diethoxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C14H20O3/c1-4-16-14(17-5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,14H,4-5H2,1-3H3 |
InChI Key |
SOIIRPNYVQPXNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)C(=O)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















